
3-(4-Chlorophenyl)-5-(m-tolyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-5-(m-tolyl)-1H-pyrazole: is a heterocyclic compound that features a pyrazole ring substituted with a 4-chlorophenyl group at the 3-position and a m-tolyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-5-(m-tolyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method is the reaction of 4-chlorophenylhydrazine with 3-(m-tolyl)-1,3-diketone under acidic or basic conditions to form the desired pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group of the m-tolyl moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the aromatic rings, depending on the reagents used.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Halogenation, nitration, and sulfonation can be achieved using reagents like chlorine, nitric acid, and sulfuric acid, respectively.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced pyrazole derivatives or aromatic rings.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, it may be used as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, it can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(4-Chlorophenyl)-5-(m-tolyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific biological context.
類似化合物との比較
- 3-(4-Chlorophenyl)-5-phenyl-1H-pyrazole
- 3-(4-Chlorophenyl)-5-(p-tolyl)-1H-pyrazole
- 3-(4-Bromophenyl)-5-(m-tolyl)-1H-pyrazole
Comparison: Compared to these similar compounds, 3-(4-Chlorophenyl)-5-(m-tolyl)-1H-pyrazole may exhibit unique properties due to the specific positioning of the chlorophenyl and m-tolyl groups. These differences can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications.
特性
分子式 |
C16H13ClN2 |
|---|---|
分子量 |
268.74 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-3-(3-methylphenyl)-1H-pyrazole |
InChI |
InChI=1S/C16H13ClN2/c1-11-3-2-4-13(9-11)16-10-15(18-19-16)12-5-7-14(17)8-6-12/h2-10H,1H3,(H,18,19) |
InChIキー |
OYJUEHRSKDIJHC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=NNC(=C2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



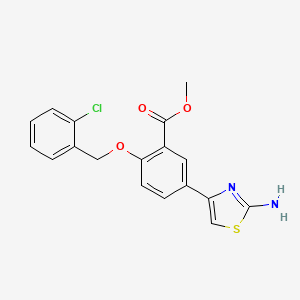
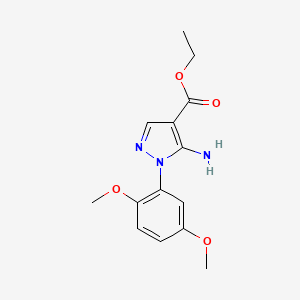
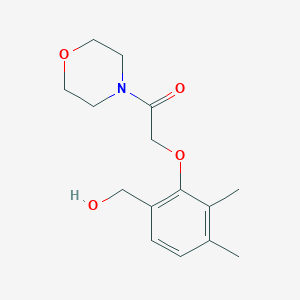

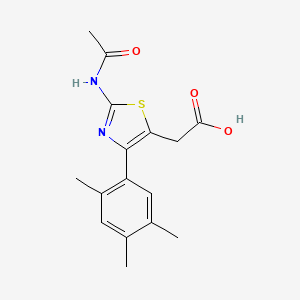
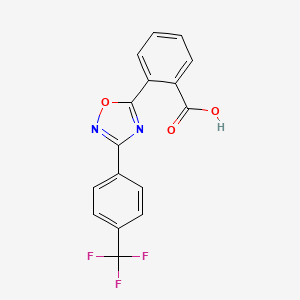

![Ethyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B11786652.png)
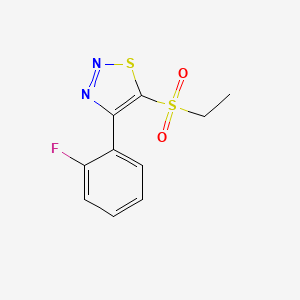
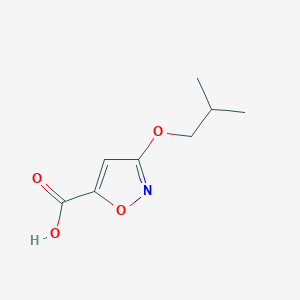
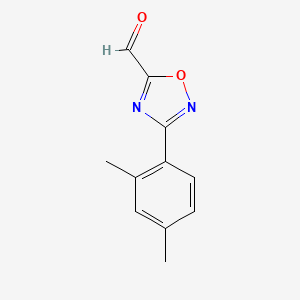

![6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B11786680.png)
